Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
Description
Properties
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S.Na/c10-7(9(12)13)8-11-5-3-1-2-4-6(5)14-8;/h1-4,7H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNPEYJOUYYBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FNNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443982-11-3 | |
| Record name | sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antifungal Activities
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action includes the inhibition of key enzymes involved in DNA replication and cell division .
Anticancer Potential
Research has shown that benzothiazole derivatives exhibit anticancer activities. This compound is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The compound's unique structure allows for modifications that can enhance its efficacy against different cancer types .
Case Study: Antitubercular Activity
A recent study evaluated this compound's antitubercular activity. The compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis, with IC50 values comparable to standard antitubercular drugs. This positions it as a potential lead compound for further development.
Agricultural Applications
Herbicide Development
Due to its biological activity, this compound is being explored as a potential herbicide. Its ability to inhibit specific metabolic pathways in plants can lead to effective weed management solutions. Field trials are underway to assess its efficacy and safety in agricultural settings.
Material Science Applications
Dyes and Pigments
The compound's unique chemical structure allows it to be used in producing dyes and pigments with specific properties. Its application in material science extends to developing materials with enhanced stability and reactivity, which are crucial in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can interfere with the synthesis of essential biomolecules, leading to cell death. The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-(1,3-Benzothiazol-2-yl)acetate
Structural Difference: Lacks the fluorine substituent at the α-carbon. Molecular Formula: C₉H₇NO₂S. Applications: Widely used as a building block in organic synthesis and drug discovery due to the benzothiazole core’s bioactivity and the acetate group’s reactivity .
N-(1,3-Benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide (BTC-a)
Structural Difference : Replaces the fluoroacetate group with an acetamide-linked pyrimidine moiety.
Applications : Exhibits moderate antimicrobial activity, though less potent than other benzothiazole derivatives. The acetamide group facilitates hydrogen bonding, enhancing interactions with biological targets, but the lack of a charged carboxylate group reduces solubility in polar solvents .
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
Structural Difference: Features a cyanoacetate group and an indole substituent. Applications: The cyano group increases electrophilicity, enabling nucleophilic addition reactions. This compound is synthesized via a three-component reaction involving benzothiazoles and ethyl bromocyanoacetate under reflux, suggesting that the fluorinated analog might require similar conditions with modified reagents .
Comparative Data Table
Key Findings and Implications
- Fluorine Substitution: The fluorine atom in this compound likely enhances metabolic stability and polarity compared to non-fluorinated analogs, making it a candidate for targeted drug delivery .
- Bioactivity : Acetamide derivatives (e.g., BTC-a) demonstrate the importance of hydrogen-bonding groups in antimicrobial activity, whereas the fluorinated acetate’s ionic character may favor solubility in physiological environments .
- Synthetic Flexibility: The cyanoacetate derivative highlights the reactivity of benzothiazole cores in multicomponent reactions, suggesting that fluorinated analogs could be synthesized via analogous routes with fluorinated reagents .
Biological Activity
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and features a benzothiazole ring with a fluoroacetate group. The synthesis typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base like sodium hydroxide, resulting in the formation of the benzothiazole structure through cyclization processes.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It is particularly effective against various strains of bacteria and fungi, making it a candidate for developing new antibiotics.
Mechanism of Action
The compound's mechanism involves inhibiting key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to disrupted cellular processes and ultimately cell death. Furthermore, it may interfere with the synthesis of essential biomolecules.
Case Study 1: Sodium Fluoroacetate Poisoning
A notable case involved a 14-year-old patient who ingested sodium fluoroacetate (known as "Guayaquil liquid" in Colombia) for suicidal purposes. This incident highlighted the compound's toxicity, leading to acute kidney injury and multi-organ failure. The patient was treated with supportive measures including renal replacement therapy and eventually recovered after intensive care management . This case underscores the dual nature of sodium fluoroacetate as both a potential therapeutic agent and a hazardous substance.
Comparative Analysis
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Antimicrobial, anticancer | Antibiotics development |
| 2-Aminobenzothiazole | Precursor for various derivatives | Synthesis of benzothiazole derivatives |
| 2-Phenylbenzothiazole | Antimicrobial, anticancer | Pharmaceutical applications |
Research Findings
Recent studies have demonstrated that this compound can effectively inhibit bacterial growth in vitro, showing potential as a novel antibiotic agent. Its unique structure enhances its stability and reactivity compared to similar compounds.
Additionally, ongoing research aims to explore its efficacy against resistant bacterial strains, which is a growing concern in medical treatment today.
Q & A
Q. What are common synthetic routes for Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate, and how are intermediates characterized?
A typical synthesis involves coupling a benzothiazole precursor with a fluorinated acetate derivative. For example, ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate can react with ketones or aldehydes via Horner-Wadsworth-Emmons reactions to form α-fluoro-α,β-unsaturated esters, which are subsequently hydrolyzed to the sodium salt . Key intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity. X-ray crystallography (e.g., SHELXL ) may resolve stereochemical ambiguities in intermediates.
Q. What spectroscopic and crystallographic methods are employed for structural validation?
- Spectroscopy : High-resolution NMR (, , ) identifies fluorinated moieties and benzothiazole protons. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight .
- Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) determines absolute configuration and hydrogen-bonding networks. For example, mean bond lengths of 0.003–0.005 Å and -factors < 0.05 ensure data reliability .
Advanced Research Questions
Q. How can researchers resolve diastereomers or regioisomers during synthesis?
Diastereomers (e.g., Z/E isomers in α-fluoro-α,β-unsaturated esters) are separated via silica gel chromatography (e.g., petroleum ether/EtOAc gradients) . Regioselectivity in benzothiazole coupling is controlled by steric/electronic effects of substituents (e.g., electron-withdrawing groups at the 6-position enhance reactivity). Computational tools (DFT) predict regiochemical outcomes, validated by -NMR coupling constants .
Q. How should crystallographic data contradictions (e.g., thermal motion vs. disorder) be addressed?
- Thermal Motion : High-resolution data (<1.0 Å) and low-temperature measurements (e.g., 153 K) reduce thermal displacement errors .
- Disorder : Partial occupancy refinement (SHELXL ) or twin law corrections (via PLATON ) resolve disordered fluorinated groups. For example, anisotropic displacement parameters distinguish static disorder from dynamic motion .
Q. What strategies optimize pharmacological activity assessment for benzothiazole derivatives?
- In vitro assays : MIC values against Mycobacterium tuberculosis H37Rv (e.g., Table 1 in ) are determined using microdilution methods.
- SAR studies : Substituents at the benzothiazole 2-position (e.g., fluoro, trifluoromethyl) enhance lipophilicity and target binding. Data from Tables 1–5 in pharmacological studies guide lead optimization.
Q. How do hydrogen-bonding patterns influence solid-state stability?
Graph set analysis (e.g., motifs) identifies robust hydrogen-bonded dimers or chains. For this compound, carboxylate oxygen atoms often form bifurcated H-bonds with adjacent benzothiazole NH groups, stabilizing the crystal lattice .
Methodological Considerations
Q. What precautions are critical when handling fluorinated intermediates?
Q. How are reaction yields improved in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
